Regiospecific Assembly: Nβ-Cbz vs. Nα-Cbz Dap Building Blocks
The target compound, Nβ-Cbz-L-Dap-OH (CAS 28415-54-5), presents a free α-amine for immediate peptide coupling, whereas the most common analog, Nα-Cbz-L-Dap-OH (CAS 35761-26-3), has its α-amine blocked . This regiospecific difference determines the sequence of synthetic operations: Nβ-Cbz-L-Dap-OH can be coupled directly to a growing peptide chain at the N-terminus using standard carbodiimide or phosphonium-based coupling reagents, leaving the β-Cbz group intact for later orthogonal deprotection. In contrast, Nα-Cbz-L-Dap-OH requires initial Cbz removal (hydrogenolysis or strong acid) before the α-amine can participate in coupling . This single architectural distinction eliminates a full deprotection step from the synthetic sequence when Nβ-Cbz protection is required, reducing handling time and potential for side reactions.
| Evidence Dimension | Protecting group position and synthetic consequence |
|---|---|
| Target Compound Data | Nβ-Cbz (free α-NH2, protected β-NH2); CAS 28415-54-5 |
| Comparator Or Baseline | Nα-Cbz-Dap-OH (protected α-NH2, free β-NH2); CAS 35761-26-3 |
| Quantified Difference | One fewer deprotection step required for N-terminal elongation when using target compound; estimated 30–60 min time saving per coupling cycle in manual SPPS workflows. |
| Conditions | Standard Fmoc-SPPS or solution-phase peptide synthesis; Cbz removal via H2/Pd or HBr/AcOH |
Why This Matters
The regiospecific placement of Cbz on the β-amine eliminates a redundant deprotection step, directly reducing synthesis time and cumulative yield loss for sequences that require a protected side-chain amine at the Dap position.
